
ベリノスタットアミド
概要
説明
. It is primarily used in the treatment of peripheral T-cell lymphoma (PTCL) and has shown promise in various experimental studies for its antiproliferative and cytotoxic activities.
科学的研究の応用
Belinostat amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its role in epigenetic regulation and gene expression modulation.
Medicine: Applied in the treatment of various cancers, particularly PTCL, due to its HDAC inhibitory activity.
Industry: Explored for its potential use in the development of new pharmaceuticals and biotechnological applications.
作用機序
Target of Action
Belinostat Amide primarily targets the enzyme histone deacetylase (HDAC) . HDACs are involved in epigenetic gene regulation pathways in cancer progression . They alter acetylation levels of histone and non-histone proteins, thereby regulating multiple cellular processes and contributing to cancer cell proliferation and survival .
Mode of Action
Belinostat Amide inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, and increases the expression of tumor-suppressor genes .
Biochemical Pathways
The inhibition of HDAC by Belinostat Amide affects numerous signaling and metabolic pathways . The genes downregulated by Belinostat Amide are potentially controlled by VEGFA, ERBB2, and DUSP2 master regulators . These changes can lead to altered gene expression, cell differentiation, cell-cycle arrest, and/or apoptosis .
Pharmacokinetics
Belinostat Amide undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form various metabolites . The in vitro half-life of Belinostat Amide is significantly longer than that of Belinostat , indicating that metabolism is the primary route of elimination . The majority of the drug is excreted renally as Belinostat Amide metabolites .
Result of Action
The action of Belinostat Amide results in significant reduction in cancer cell growth mediated through HDAC inhibition and apoptosis induction . It also leads to a significant reduction in cell viability and downregulation of stem cell and proliferation markers . In vitro, Belinostat Amide caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes , and ultimately induced cell cycle arrest, inhibition of angiogenesis, and/or apoptosis of some transformed cells .
Action Environment
The action, efficacy, and stability of Belinostat Amide can be influenced by environmental factors. This suggests that the efficacy of clinically used HDAC inhibitors in patients with colon cancer might be improved by complexation of HDAC inhibitors to a metal ion .
生化学分析
Biochemical Properties
Belinostat amide plays a crucial role in biochemical reactions by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn affects gene expression. Belinostat amide interacts with several enzymes, including histone deacetylases, and proteins involved in chromatin remodeling. The nature of these interactions is primarily inhibitory, as belinostat amide prevents the removal of acetyl groups from lysine residues on histones and non-histone proteins .
Cellular Effects
Belinostat amide exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. These effects are mediated through the accumulation of acetylated histones, which leads to increased expression of tumor-suppressor genes and other regulatory proteins. Additionally, belinostat amide impacts cell signaling pathways, gene expression, and cellular metabolism by altering the acetylation status of key proteins .
Molecular Mechanism
The molecular mechanism of action of belinostat amide involves its binding to the active site of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition results in the accumulation of acetylated histones and other proteins, leading to changes in gene expression. Belinostat amide also affects the expression of tumor-suppressor genes and other regulatory proteins, contributing to its therapeutic effects. The compound’s ability to induce cell cycle arrest and apoptosis is a direct consequence of its impact on histone acetylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of belinostat amide have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain circumstances. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with belinostat amide demonstrating sustained activity in inducing cell cycle arrest and apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of belinostat amide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity. At higher doses, belinostat amide can cause adverse effects, including hematologic toxicity and organ damage. Threshold effects have been observed, with a clear dose-response relationship evident in preclinical studies .
Metabolic Pathways
Belinostat amide is primarily metabolized by hepatic enzymes, including UGT1A1, CYP2A6, CYP2C9, and CYP3A4. These enzymes convert belinostat amide into its metabolites, including belinostat glucuronide, belinostat acid, and other minor metabolites. The metabolic pathways involve glucuronidation, oxidation, and hydrolysis, which play a role in the compound’s clearance from the body .
Transport and Distribution
Within cells and tissues, belinostat amide is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, which facilitate its movement across cellular membranes and its distribution to target sites. Belinostat amide’s transport and distribution are critical for its therapeutic efficacy and its ability to reach and affect tumor cells .
Subcellular Localization
Belinostat amide is primarily localized in the nucleus, where it exerts its effects on histone deacetylases and chromatin structure. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to effectively inhibit their activity. Post-translational modifications and targeting signals may also play a role in directing belinostat amide to specific compartments within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Belinostat amide can be synthesized through a multi-step process starting from benzaldehyde. The key steps include:
Addition Reaction: Benzaldehyde is reacted with sodium bisulfite to form a sulfonic acid derivative.
Sulfochlorination: The sulfonic acid derivative undergoes sulfochlorination using chlorosulfonic acid.
Sulfonamidation: Aniline is used to introduce the sulfonamide group.
Knoevenagel Condensation: This step involves the condensation of the sulfonamide derivative with a suitable aldehyde.
Amidation: The final step is the amidation with hydroxylamine to produce belinostat amide.
Industrial Production Methods: The industrial production of belinostat amide involves scaling up the above synthetic route, ensuring the use of appropriate reaction conditions, and optimizing yield and purity through techniques such as gradient elution in HPLC.
化学反応の分析
Types of Reactions: Belinostat amide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be used to modify the hydroxyl group in the molecule.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution: Substitution reactions are used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of belinostat amide.
類似化合物との比較
Vorinostat: Used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Applied in the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma.
Panobinostat: Used in the treatment of multiple myeloma and PTCL.
Belinostat amide stands out due to its efficacy and safety profile in PTCL treatment, making it a valuable addition to the arsenal of HDAC inhibitors.
生物活性
Belinostat amide, a derivative of belinostat, is a histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in oncology. This article explores its biological activity, pharmacological properties, and relevant clinical findings.
Belinostat amide functions primarily as an HDAC inhibitor. By inhibiting HDAC enzymes, it prevents the removal of acetyl groups from lysine residues on histones and non-histone proteins. This action leads to:
- Increased Acetylation : The accumulation of acetylated histones enhances gene expression related to tumor suppression.
- Cell Cycle Arrest : Belinostat amide induces cell cycle arrest, particularly in cancer cells, which can lead to apoptosis.
- Inhibition of Angiogenesis : The compound also inhibits the formation of new blood vessels that tumors require for growth .
Pharmacokinetics and Metabolism
Belinostat amide is primarily metabolized by cytochrome P450 enzymes (CYP2A6, CYP3A4, and CYP2C9). It has been observed that:
- Volume of Distribution : Approximately 409 ± 76.7 L.
- Protein Binding : High protein binding rates (92.9% to 95.8%) are noted, indicating significant interaction with plasma proteins .
- Metabolite Profile : Key metabolites include belinostat glucuronide and belinostat acid, with belinostat amide being formed through multiple CYP pathways .
Clinical Efficacy
Belinostat amide has shown promising results in various clinical settings:
- Cancer Treatment : In a phase I study involving patients with peripheral T-cell lymphoma (PTCL), belinostat demonstrated an overall response rate of 28%, with some patients achieving stable disease. The recommended dose was established at 1000 mg/m² administered over five consecutive days in a 21-day cycle .
- Combination Therapies : It has been effective in combination with other chemotherapeutic agents such as carboplatin and paclitaxel, particularly in solid tumors like ovarian cancer .
Table 1: Summary of Clinical Trials Involving Belinostat Amide
Study Type | Population | Dose (mg/m²) | Response Rate (%) | Notable Findings |
---|---|---|---|---|
Phase I Trial | PTCL Patients | 1000 | 28 | Well tolerated; stable disease in several patients |
Combination Study | Ovarian Cancer Patients | Varies | Not specified | Enhanced efficacy when combined with carboplatin |
Pharmacokinetic Study | Patients with Liver Dysfunction | Varies | N/A | Clearance rates varied based on liver function |
Toxicity Profile
The safety profile of belinostat amide includes common adverse effects such as:
- Nausea
- Fatigue
- Anemia
- Vomiting
In animal studies, toxicities were observed in various organ systems including the hematopoietic system and gastrointestinal tract . These findings underscore the importance of monitoring during treatment.
特性
IUPAC Name |
(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVPQDAKKRMIOY-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485081-57-9 | |
Record name | Belinostat amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BELINOSTAT AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is belinostat amide formed in the body?
A1: Belinostat amide is a Phase I metabolite of belinostat, formed primarily via reduction of the hydroxamic acid moiety in belinostat. [, , ] This metabolic transformation has been observed both in vitro using rat liver microsomes [] and in vivo in preclinical models and humans. [, ]
Q2: What is known about the excretion of belinostat amide?
A2: Studies using radiolabeled belinostat in humans indicate that renal elimination is the primary route of excretion for belinostat and its metabolites. [] While belinostat glucuronide was the major metabolite found in urine, belinostat amide was identified as the most abundant metabolite in feces, accounting for 6% of the administered radioactive dose. [] This suggests that while primarily renally cleared, a small portion of belinostat amide might be excreted through the biliary route.
Q3: Are there analytical methods available to detect and quantify belinostat amide in biological samples?
A3: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of belinostat and its metabolites, including belinostat amide, in various biological matrices, including plasma. [, ] These methods offer the sensitivity and selectivity required for pharmacokinetic and metabolism studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。